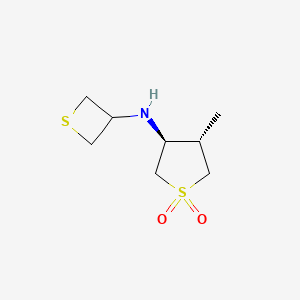
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that belongs to the class of tetrahydrothiophenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:
Formation of the thietan ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Amination: Introduction of the amino group at the 4-position of the tetrahydrothiophene ring.
Methylation: Addition of a methyl group at the 3-position.
Oxidation: Conversion of the tetrahydrothiophene to its dioxide form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the dioxide back to the sulfide form.
Substitution: Various substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides.
Substitution products: Halogenated derivatives, nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Application in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene derivatives: Compounds with similar core structures but different substituents.
Sulfoxides and sulfones: Compounds with similar oxidation states.
Uniqueness
(3S,4S)-3-Methyl-4-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H15NO2S2 |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
(3S,4S)-4-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c1-6-4-13(10,11)5-8(6)9-7-2-12-3-7/h6-9H,2-5H2,1H3/t6-,8-/m1/s1 |
Clé InChI |
YAKXMDQZQUHFPO-HTRCEHHLSA-N |
SMILES isomérique |
C[C@@H]1CS(=O)(=O)C[C@H]1NC2CSC2 |
SMILES canonique |
CC1CS(=O)(=O)CC1NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


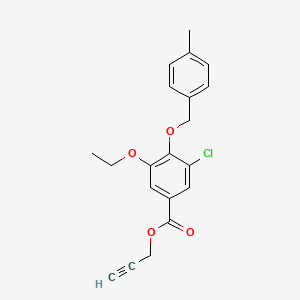
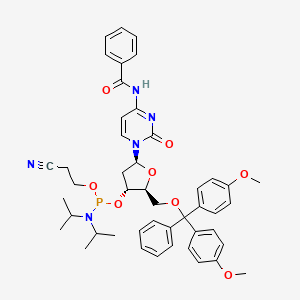
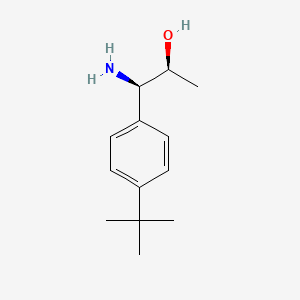
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
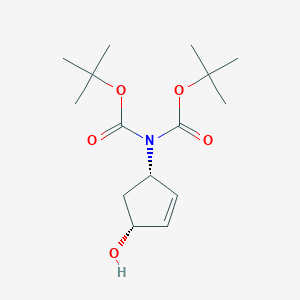

![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)

![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)

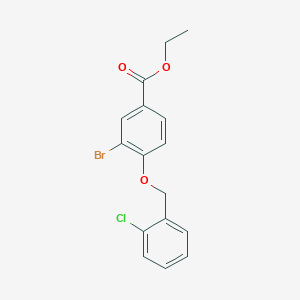

![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)

